Product packaging for (1S,5S)-2-Azabicyclo[3.2.0]heptane(Cat. No.:CAS No. 1354422-01-7)

(1S,5S)-2-Azabicyclo[3.2.0]heptane

Cat. No.: B3011480
CAS No.: 1354422-01-7
M. Wt: 97.161
InChI Key: FIZARKJBNYKGJI-WDSKDSINSA-N
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Description

(1S,5S)-2-Azabicyclo[3.2.0]heptane is a saturated bicyclic scaffold that integrates pyrrolidine and cyclobutane rings, presenting a versatile and rigid framework of high value in medicinal chemistry and drug discovery . This structure, particularly with its defined (1S,5S) stereochemistry, serves as a privileged molecular scaffold for designing novel biologically active compounds. Its constrained geometry makes it an excellent isostere for flat aromatic rings or flexible linear chains, allowing researchers to fine-tune the properties of drug candidates by improving potency, selectivity, and metabolic stability . The primary research application of this chiral building block is in the synthesis of more complex molecules for pharmaceutical research. It is a key intermediate in the preparation of diastereopure amino alcohols and diamines, which are valuable building blocks for creating potential therapeutic agents . The bicyclo[3.2.0]heptane core is a structure of interest in the development of various pharmacologically active molecules, highlighting its significance in constructing novel chemical entities . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate precautions, referring to the supplied safety data sheet for detailed hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11N B3011480 (1S,5S)-2-Azabicyclo[3.2.0]heptane CAS No. 1354422-01-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,5S)-2-azabicyclo[3.2.0]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-2-6-5(1)3-4-7-6/h5-7H,1-4H2/t5-,6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZARKJBNYKGJI-WDSKDSINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C1CCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@H]1CCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354422-01-7
Record name rac-(1R,5R)-2-azabicyclo[3.2.0]heptane
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Advanced Synthetic Methodologies for 1s,5s 2 Azabicyclo 3.2.0 Heptane and Chiral Derivatives

Asymmetric Synthesis Approaches to Enantioenriched Azabicyclo[3.2.0]heptanes

The demand for enantiomerically pure azabicyclo[3.2.0]heptane derivatives has driven the exploration of various asymmetric synthetic methods. These approaches are crucial for accessing specific stereoisomers, which often exhibit distinct biological activities.

Chemoenzymatic Resolution Techniques (e.g., Kinetic Resolution with Lipases)

Chemoenzymatic methods provide an efficient route to enantiopure 3-azabicyclo[3.2.0]heptane derivatives. nih.gov One prominent strategy involves the kinetic resolution of racemic mixtures using lipases. For instance, immobilized lipase (B570770) B from Candida antarctica (Novozym 435) has been effectively used to resolve racemic 3-azabicyclo[3.2.0]heptane derivatives synthesized via a multicomponent reaction. nih.govuni-duesseldorf.de This enzymatic process allows for the separation of enantiomers, with individual enantiomers of the same compound showing different binding affinities to dopamine (B1211576) receptors. nih.gov The selectivity of the enzyme can be high, with E-values (a measure of enantioselectivity) ranging from 41 to 106 for 3-azabicyclo[3.2.0]heptanes. taltech.ee The enzyme generally shows a preference for the 6-endo configuration in these bicyclic systems. taltech.ee

Chiral Catalyst-Mediated Reactions (e.g., Iridium-Catalyzed Asymmetric Allylic Amination)

The use of chiral metal catalysts offers a powerful method for the enantioselective synthesis of azabicyclo[3.2.0]heptanes. A notable example is the iridium-catalyzed asymmetric allylic amination. nih.gov This reaction, when followed by a platinum-catalyzed cycloisomerization, provides access to enantiopure 3-azabicyclo[3.2.0]heptenes. nih.gov By employing a phosphoramidite (B1245037) ligand with an iridium catalyst, excellent enantioselectivity (92-99% ee) and chemoselectivity can be achieved in the initial allylic amination step. taltech.ee The subsequent PtCl2-catalyzed cyclization of the resulting enynes yields the desired azabicyclo[3.2.0]heptane derivatives in moderate yields. taltech.ee

Diastereoselective Synthetic Pathways via Intramolecular Photocycloadditions

Intramolecular [2+2] photocycloaddition reactions represent a key diastereoselective strategy for constructing the azabicyclo[3.2.0]heptane skeleton. nih.govglobalauthorid.com This approach often utilizes chiral auxiliaries to control the stereochemical outcome. For example, [2+2] photocycloadditions of chiral 3-acryloyl-2-vinylperhydro-1,3-benzoxazines, derived from (-)-8-aminomenthol, are highly diastereoselective. nih.govacs.org The facial selectivity of the cycloaddition is dependent on the substitution pattern of the vinyl double bond, consistently producing cis-fused bicyclic products. nih.govacs.org Subsequent removal of the chiral auxiliary affords enantiopure 3-azabicyclo[3.2.0]heptanes. nih.govacs.org Similarly, the intramolecular [2+2] photocycloaddition of substituted trans-N-cinnamyl-N-allylamines can yield exo-aryl substituted 3-azabicyclo[3.2.0]heptanes with high diastereoselectivity. clockss.org

Photochemical Cycloaddition Strategies

Photochemical [2+2] cycloadditions are a cornerstone in the synthesis of the bicyclo[3.2.0]heptane framework, applicable in both intermolecular and intramolecular variations. taltech.ee

Intermolecular [2+2] Photocycloadditions in Azabicyclo[3.2.0]heptane Formation

The intermolecular [2+2] photochemical cycloaddition provides a direct route to functionalized 3-azabicyclo[3.2.0]heptanes. nih.govacs.org A one-step synthesis has been developed involving the cycloaddition of N-benzylmaleimide to various alkenes. nih.govacs.org This method allows for the creation of bicyclic analogues of piperidine (B6355638), morpholine, and piperazine. nih.gov

A key application of intermolecular [2+2] photocycloaddition involves the reaction between maleic anhydride (B1165640) and N-protected 3-pyrrolines. taltech.eeresearchgate.net This sensitized cycloaddition serves as a crucial step in the synthesis of 3-azabicyclo[3.2.0]heptane derivatives that can act as analogues of γ-aminobutyric acid (GABA). researchgate.net The reaction typically yields the exo diastereomer. taltech.ee For instance, the photocycloaddition of maleic anhydride with N-trifluoroacetyl protected 3-pyrroline (B95000) has been utilized in the synthesis of GABA analogues. acs.org The resulting anhydride can be further transformed to introduce various substituents at the 6- and 7-positions of the azabicyclo[3.2.0]heptane core. researchgate.net

Data Tables

Table 1: Diastereoselectivity in Intramolecular [2+2] Photocycloaddition of N-cinnamyl-N-allylamines clockss.org

Substituent (R)exo-Isomer (%)endo-Isomer (%)
H937
p-F>99<1
p-Cl>99<1
p-NO2>99<1

Table 2: Yields of Intermolecular [2+2] Photocycloaddition Products taltech.ee

ReactantsProductYield (%)
Maleic anhydride and N-protected 3-pyrroline3-Azabicyclo[3.2.0]heptane skeletonup to 43
Furan-2(5H)-one and N-protected 3-pyrroline3-Azabicyclo[3.2.0]heptane skeletonup to 43
Alkenyl Boronic Derivatives in [2+2] Cycloadditions

The photochemical [2+2] cycloaddition of alkenyl boronic derivatives with dienophiles like maleimides and maleic anhydride provides a versatile entry into the 3-azabicyclo[3.2.0]heptane scaffold. acs.orgnih.gov This method allows for the synthesis of 3-azabicyclo[3.2.0]heptyl boropinacolates and trifluoroborates. acs.orgnih.gov Optimization of reaction conditions, including wavelength, reagent concentrations, and the choice of photosensitizer, is crucial for the success of this transformation. acs.orgnih.gov

Studies have shown that alkenyl boronic acid pinacolates are generally more suitable for these cycloadditions, leading to better reaction outcomes compared to their trifluoroborate counterparts. acs.orgnih.gov This approach has been successfully applied to the preparation of various bi- and trifunctional building blocks, with scalability demonstrated up to a 60-gram scale. acs.orgnih.gov The resulting cycloadducts serve as valuable intermediates, readily undergoing C-C coupling or oxidative deborylation reactions to afford a range of functionalized 3-azabicyclo[3.2.0]heptane derivatives. acs.orgnih.gov

Table 1: [2+2] Photocycloaddition of Alkenyl Boronic Derivatives

ReactantsConditionsProductKey Features
Alkenyl boronic acid pinacolates and maleimides/maleic anhydridePhotochemical irradiation, photosensitizer3-Azabicyclo[3.2.0]heptyl boropinacolatesGood yields, scalable, versatile intermediates for further functionalization. acs.orgnih.gov
Alkenyl trifluoroborates and maleimides/maleic anhydridePhotochemical irradiation, photosensitizer3-Azabicyclo[3.2.0]heptyl trifluoroboratesGenerally lower yields compared to pinacolates. acs.orgnih.gov
Maleimides in [2+2] Cycloadditions

The intermolecular [2+2] photochemical cycloaddition of maleimides with alkenes is a well-established and efficient method for the one-step synthesis of functionalized 3-azabicyclo[3.2.0]heptanes. acs.org This strategy has been successfully employed using N-benzylmaleimide, leading to products that can be readily transformed into bicyclic and tricyclic analogs of piperidine, morpholine, and piperazine. acs.org The reaction's efficiency can be significantly enhanced through the use of visible-light-mediated triplet sensitization, which allows for the selective activation of the maleimide. thieme-connect.comresearchgate.net This approach overcomes limitations associated with harsh UV irradiation, such as a restricted substrate scope and the formation of undesirable side products. thieme-connect.comresearchgate.net The use of atropisomeric maleimides has also been explored, demonstrating high enantioselectivity and diastereoselectivity under various irradiation conditions, including direct, triplet-sensitized UV, and visible-light irradiation. researchgate.net

Intramolecular [2+2] Photocycloadditions of Diallylic Amines

The intramolecular [2+2] photocycloaddition of diallylic amines offers a direct route to the 3-azabicyclo[3.2.0]heptane core. globalauthorid.comtum.degrafiati.com This diastereoselective process can be used to synthesize exo-6-aryl-3-azabicyclo[3.2.0]heptane derivatives. globalauthorid.comgrafiati.com A notable advancement in this area is the development of an amine-tolerant version of the Kochi-Salomon reaction. orgsyn.org By performing the reaction in an aqueous medium and using an acid to in-situ protonate the amine, the basic properties of the substrate are masked, allowing the cycloaddition to proceed. orgsyn.org This method enables the direct synthesis of the parent 3-azabicyclo[3.2.0]heptane from diallylamine, a significant improvement over previous multi-step procedures. acs.org The reaction is applicable to a broad range of 1,6-heptadienes, including primary, secondary, and tertiary amines, with variable substitution on the olefinic moieties. orgsyn.org

Photosensitization and Visible-Light-Mediated Cycloadditions

The use of photosensitizers and visible light has revolutionized [2+2] cycloaddition reactions, offering milder and more selective conditions. nih.gov Visible-light-induced intermolecular [2+2] cycloadditions of N-substituted maleimides with a variety of alkenes provide access to functionalized azabicyclo[3.2.0]heptanes with good chemo-, regio-, and diastereoselectivity. researchgate.net This method has proven to be robust and scalable. researchgate.net A sequential photocatalysis strategy has also been developed, involving the triplet-sensitized [2+2] photocycloaddition of 3-chloromaleimides with alkenes or alkynes, followed by a photoredox-catalyzed dechlorinative C-C bond-forming reaction. bris.ac.uk This allows for the rapid construction of structurally complex and sterically congested 3-azabicyclo[3.2.0]heptane scaffolds. bris.ac.uk

Alternative Cycloaddition and Cyclization Routes

Beyond [2+2] photocycloadditions, other cycloaddition and cyclization strategies have been developed to construct the 2-azabicyclo[3.2.0]heptane framework.

[3+2] Cycloaddition of Cyclobutene-1-carboxylate and Azomethine Ylides

An efficient approach to substituted 3-azabicyclo[3.2.0]heptane-derived building blocks involves the [3+2] cycloaddition of cyclobutene-1-carboxylate with in situ generated azomethine ylides. researchgate.net This method has been successfully applied on a multigram scale. researchgate.net Furthermore, a catalytic asymmetric 1,3-dipolar cycloaddition of cyclobutenones with azomethine ylides, utilizing a CuI/(R)-Fesulphos catalytic system, affords densely substituted 3-azabicyclo[3.2.0]heptanes with high levels of diastereoselectivity and enantioselectivity (up to 98% ee). nih.gov The [3+2] cycloaddition of azomethine ylides is a powerful tool for constructing highly substituted pyrrolidines, which are key components of the azabicyclo[3.2.0]heptane system. thieme.de

Table 2: [3+2] Cycloaddition for 3-Azabicyclo[3.2.0]heptane Synthesis

ReactantsCatalyst/ConditionsProductKey Features
Cyclobutene-1-carboxylate and azomethine ylidesThermal, in situ generationSubstituted 3-azabicyclo[3.2.0]heptanesEfficient, scalable. researchgate.net
Cyclobutenones and azomethine ylidesCuI/(R)-FesulphosDensely substituted 3-azabicyclo[3.2.0]heptanesHigh diastereo- and enantioselectivity. nih.gov

Platinum(II)-Catalyzed Cycloisomerization of Enynes to Azabicyclo[3.2.0]heptanes

Platinum(II) catalysts, such as PtCl2, have been shown to be effective in promoting the cycloisomerization of enynes to form various bicyclic systems. taltech.eenih.gov This methodology has been applied to the synthesis of azabicyclo[3.2.0]heptanes. taltech.ee The reaction proceeds through the cyclization of enantiopure enynes, which can be prepared via methods like iridium-catalyzed asymmetric allylic amination. taltech.ee The PtCl2-catalyzed cyclization of these chiral enynes yields the corresponding azabicyclo[3.2.0]heptane derivatives. taltech.ee Gold(I) catalysts have also been utilized for the cycloisomerization of amide- or ester-tethered 1,6-enynes to produce bicyclo[3.2.0]hept-6-en-2-ones. acs.org

Multicomponent Reaction Strategies for Azabicyclo[3.2.0]heptane Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials, represent a highly efficient strategy for the construction of complex molecular architectures such as the azabicyclo[3.2.0]heptane framework. These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds. For the synthesis of azabicyclo[3.2.0]heptane and its derivatives, several MCR strategies have been developed, primarily involving cascade processes that form the fused ring system in a highly controlled manner.

A notable approach involves a three-component triple cascade reaction that yields substituted 3-azabicyclo[3.2.0]heptanes with a high degree of diastereoselectivity. acs.orgnih.gov This reaction is initiated by a hetero-Michael addition of a secondary amine to an α,β-unsaturated aldehyde, which then undergoes a series of iminium-enamine-iminium sequential activations to construct the bicyclic core. acs.org The diastereoselectivity and reaction rate have been found to be dependent on the nature of the (E)-4-heterocrotonate and the steric bulk of the secondary amine used. acs.orgnih.gov

While this method directly produces the 3-azabicyclo[3.2.0]heptane skeleton, the principles of multicomponent cascade reactions are adaptable for the synthesis of other isomers. The versatility of MCRs allows for the strategic selection of starting materials to target specific scaffolds. For instance, a novel diastereoselective multicomponent cascade has been reported for the formation of the strained 3-azabicyclo[3.2.0]heptane ring system. acs.org

Another powerful MCR, the Ugi reaction, has been employed in the synthesis of various azabicyclic structures, demonstrating its potential for creating polyfunctionalized peptidomimetics. nih.govresearchgate.netpsu.edu Although direct synthesis of the parent (1S,5S)-2-azabicyclo[3.2.0]heptane via an Ugi reaction is not extensively documented, the reaction's ability to introduce multiple points of diversity makes it an attractive strategy for generating complex derivatives. The diastereoselectivity of Ugi reactions can be influenced by the use of chiral components, such as chiral cyclic imines, which can lead to good stereocontrol in the formation of heterocyclic products. researchgate.net

Similarly, the Passerini reaction, another isocyanide-based MCR, offers a pathway to α-acyloxycarboxamides, which are valuable intermediates in organic synthesis. nih.gov The application of Passerini reactions, particularly when optimized with Lewis acid additives or under mechanochemical conditions, can provide access to highly functionalized precursors that could potentially be elaborated into the azabicyclo[3.2.0]heptane framework. nih.govrsc.org

The following table summarizes key findings from research on multicomponent reactions for the synthesis of azabicyclo[3.2.0]heptane scaffolds.

Reaction TypeStarting MaterialsResulting ScaffoldKey Findings
Three-Component Cascadeα,β-Unsaturated aldehyde, secondary amine, (E)-4-heterocrotonate3-Azabicyclo[3.2.0]heptaneHigh diastereoselectivity; rate and selectivity depend on amine and crotonate structure. acs.orgnih.gov
Diastereoselective CascadeAldehyde, amine, other components3-Azabicyclo[3.2.0]heptaneHighly diastereoselective formation of the strained bicyclic product. acs.org
Intramolecular Ugi Reactionβ-Amino acids, isocyanides, carbonyl compoundsAzabicyclic peptidomimeticsProduces polyfunctionalized azabicyclic systems; demonstrates the utility of MCRs for complex structures. nih.govpsu.edu
[3+2] CycloadditionAzomethine ylides, maleimides/itaconimidesSpiro[1-azabicyclo[3.2.0]heptane]One-pot, three-component reaction with moderate to excellent diastereoselectivity. acs.org

These multicomponent strategies underscore the power of convergent synthesis in accessing the azabicyclo[3.2.0]heptane core and its derivatives. The ability to construct the bicyclic system with stereocontrol in a single step from readily available starting materials is a significant advantage for applications in medicinal chemistry and materials science.

Applications of 1s,5s 2 Azabicyclo 3.2.0 Heptane As a Versatile Chiral Building Block

Construction of Conformationally Restricted Analogues

The inherent rigidity of the 2-azabicyclo[3.2.0]heptane core makes it an excellent starting point for the synthesis of analogues of biologically important molecules where conformational control is key to activity.

Synthesis of γ-Aminobutyric Acid Analogues

(1S,5S)-2-Azabicyclo[3.2.0]heptane derivatives have been synthesized as conformationally restricted analogues of γ-aminobutyric acid (GABA). tum.deuni-muenchen.dersc.org The synthesis of these analogues is often achieved through intermolecular [2+2] photocycloaddition reactions. tum.de By incorporating the GABA pharmacophore into the rigid bicyclic framework, researchers can explore specific conformations that may lead to enhanced potency and selectivity for GABA receptors.

Development of Proline Analogues (e.g., 2,3-ethanoproline)

The synthesis of conformationally restricted analogues of proline, such as 2,3-ethanoproline, has been accomplished using intramolecular photochemical [2+2]-cyclization of acetophenone (B1666503) enamides to form the 2-azabicyclo[3.2.0]heptane core. acs.orgresearchgate.netnih.gov Proline and its analogues are crucial components in peptides and proteins, influencing their structure and function. sigmaaldrich.commdpi.com The development of rigid proline mimetics allows for the stabilization of specific peptide conformations, which is valuable for studying protein folding and designing peptidomimetics with improved biological properties. sigmaaldrich.commdpi.com

Integration into Complex Molecular Architectures in Organic Synthesis

The 2-azabicyclo[3.2.0]heptane framework is a versatile intermediate for constructing more complex molecular structures. vulcanchem.com Its fused ring system offers well-defined stereochemistry and multiple points for functionalization. Synthetic strategies such as [2+2] photocycloaddition and other cycloaddition reactions are employed to build this scaffold. tum.deacs.org The resulting bicyclic structure can then be further elaborated, making it a valuable component in the total synthesis of natural products and other intricate organic molecules.

Role as a Privileged Scaffold in Medicinal Chemistry Research

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. pageplace.deufrj.brnih.gov The 2-azabicyclo[3.2.0]heptane system is considered such a scaffold due to its rigid three-dimensional structure which can present substituents in well-defined spatial orientations, facilitating interactions with various receptors and enzymes. acs.orgresearchgate.net

Precursors for Advanced Drug Discovery

The 2-azabicyclo[3.2.0]heptane core serves as a key precursor for the development of advanced drug candidates. acs.orgnih.govresearchgate.net Its utility as a building block allows for the creation of libraries of diverse compounds for high-throughput screening. researchgate.net The structural rigidity and stereochemical complexity of this scaffold are desirable features in modern drug design, often leading to improved potency, selectivity, and pharmacokinetic properties. researchgate.net

Scaffolds for Dopaminergic Ligands (e.g., D2L and D3 Dopamine (B1211576) Receptors)

Derivatives of 3-azabicyclo[3.2.0]heptane, a related bicyclic system, have been synthesized and evaluated as ligands for dopamine receptors. nih.govnih.gov These compounds have shown binding affinity for D2-like receptors (D2, D3, and D4) and D1-like receptors (D1 and D5). nih.govnih.gov Specifically, certain derivatives have demonstrated notable affinity for the D2L and D3 dopamine receptors. nih.gov The rigid scaffold helps to orient the pharmacophoric elements in a precise manner, which is crucial for selective interaction with different dopamine receptor subtypes. redheracles.net This selectivity is important for developing treatments for neurological and psychiatric disorders with fewer side effects. redheracles.netdrugbank.com

Conformational Analysis and Spectroscopic Characterization of Azabicyclo 3.2.0 Heptane Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the stereochemistry and conformational preferences of molecules in solution. For azabicyclo[3.2.0]heptane derivatives, ¹H and ¹³C NMR are instrumental in determining the relative configuration of substituents and the conformation of the fused ring system.

In the ¹H NMR spectra of bicyclo[3.2.0]heptane derivatives, the coupling constants between vicinal protons (³JHH) are particularly informative. These values are dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By analyzing these coupling constants, the puckering of the five-membered and four-membered rings can be inferred. For instance, a complete analysis of the ring system in certain bicyclo[3.2.0]heptane derivatives has shown that the five-membered rings often adopt a twist (T) conformation. researchgate.net

The stereochemistry of substituents can also be determined through NMR. For example, in exo- and endo-6-aryl-3-azabicyclo[3.2.0]heptane derivatives, the chemical shifts of the protons and carbons in the bicyclic core are significantly affected by the orientation of the aryl group. The shielding effect of an endo-aryl group leads to an upfield shift of specific carbon signals (C-4 and C-5) compared to the exo-isomer, allowing for unambiguous structural assignment. clockss.org Furthermore, two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), can provide through-bond and through-space correlations, respectively, which are crucial for assigning proton signals and determining the spatial proximity of atoms, thereby solidifying the conformational and stereochemical assignments.

Computational Chemistry Approaches to Conformational Preferences and Ring Dynamics

Computational chemistry provides valuable insights into the conformational landscape and dynamic behavior of azabicyclo[3.2.0]heptane derivatives, complementing experimental data from spectroscopic methods.

Theoretical calculations, such as ab initio and density functional theory (DFT) methods, are employed to determine the relative energies of different conformations and the energy barriers for their interconversion. These calculations can predict the most stable conformations and provide a detailed picture of the potential energy surface of the molecule. For instance, computational studies on related bicyclic systems have been used to understand the factors governing their conformational preferences, such as intramolecular hydrogen bonding and steric interactions. acs.org In the context of the thermal decarbonylation of penam (B1241934) derivatives, which share the 4-thia-1-azabicyclo[3.2.0]heptane core, DFT calculations were crucial in elucidating the reaction mechanism and computing the activation free energies for different stereoisomers. nih.gov

The Exit Vector Plot (EVP) is a powerful computational tool used for the analysis and visualization of the chemical space covered by disubstituted molecular scaffolds. researchgate.net This approach is particularly useful for understanding the three-dimensional arrangement of substituents on a rigid core, which is a critical aspect of drug design and structure-activity relationship (SAR) studies. researchgate.net

The EVP method simulates the substituents attached to the scaffold as "exit vectors" and describes their relative spatial orientation using four geometric parameters. researchgate.net This analysis has been applied to various bicyclic systems, including derivatives of 3-azabicyclo[3.2.0]heptane. enamine.netresearchgate.net By analyzing the distribution of these parameters for a range of known structures from databases like the Cambridge Structural Database (CSD), it is possible to identify preferred conformational regions, similar to Ramachandran plots for peptides. researchgate.net For saturated rings, distinct regions (α, β, γ, and δ) have been identified, and a new region (ε) has been found that is not accessible by simple cycloalkanes. researchgate.net This tool aids in the rational design of more complex scaffolds, the classification of conformational space, and scaffold replacement strategies in drug discovery. researchgate.net

Mass Spectrometry for Structural Characterization and Fragmentation Patterns

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of compounds, as well as for gaining structural information through the analysis of fragmentation patterns.

For azabicyclo[3.2.0]heptane derivatives, mass spectrometry can confirm the molecular formula through high-resolution mass spectrometry (HRMS). The fragmentation patterns observed in the mass spectrum can provide clues about the structure of the molecule. For example, in the study of a thermal decarbonylation of penam derivatives, which contain a related bicyclic system, HRMS was used to analyze the headspace gases and identify the stoichiometric production of carbon monoxide, supporting the proposed reaction mechanism. nih.gov Furthermore, gas chromatography-mass spectrometry (GC-MS) can be used to characterize thermal gas-phase reaction products of such bicyclic compounds, with the fragmentation patterns helping to elucidate the structures of these products and the mechanisms of their formation. nih.gov

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including the absolute configuration of all stereogenic centers. springernature.comnih.gov This technique provides precise information about bond lengths, bond angles, and the spatial arrangement of atoms in the crystalline state.

For chiral molecules like (1S,5S)-2-Azabicyclo[3.2.0]heptane and its derivatives, X-ray crystallography is essential for unambiguously establishing their absolute stereochemistry. The determination of the absolute configuration relies on the phenomenon of anomalous dispersion (or resonant scattering), where the scattering of X-rays by electrons is slightly out of phase. nih.goved.ac.uk By carefully measuring the intensities of Friedel pairs of reflections (hkl and -h-k-l), the correct enantiomer can be identified. chem-soc.si

The Flack parameter is a critical value refined during the crystallographic analysis that indicates the correctness of the assigned absolute structure. A value close to zero for an enantiopure crystal confirms the correct absolute configuration. nih.govchem-soc.si For example, the absolute configuration of (+)-exo-6-(p-fluorophenyl)-3-azabicyclo[3.2.0]heptane hydrochloride was successfully determined by X-ray crystallographic analysis, revealing the (1S, 5R, 6S) configuration. clockss.org This technique is indispensable for validating the results of asymmetric syntheses and for providing a solid structural foundation for understanding the biological activity of these compounds.

Mechanistic Investigations and Chemical Reactivity of the Azabicyclo 3.2.0 Heptane Core

Studies on Ring Cleavage and Rearrangement Pathways

The stability of the bicyclic core is a subject of significant investigation, with studies focusing on pathways that lead to the opening or rearrangement of one or both of its constituent rings. These transformations are often initiated by reagents that can interact with the strained bonds or by the application of external energy.

While direct ring-opening of the parent (1S,5S)-2-Azabicyclo[3.2.0]heptane by Grignard reagents is not extensively documented, studies on related strained bicyclic systems suggest potential pathways. The reactivity is highly dependent on the substitution pattern and the presence of catalysts. For instance, copper-catalyzed reactions of Grignard reagents with strained 2,3-diazabicyclo[2.2.1]heptenes have been shown to proceed through a rearrangement and allylic alkylation, involving the opening of the bicyclic structure to an intermediate that is then functionalized by the Grignard reagent. beilstein-journals.orgnih.gov This process involves the formation of an allylic carbazate (B1233558) intermediate followed by nucleophilic attack of the organometallic reagent. beilstein-journals.orgnih.gov

In the context of the azabicyclo[3.2.0]heptane skeleton itself, functional groups attached to the core are known to react with Grignard reagents. The ketone at position 7 in 1-Methyl-2-tosyl-2-azabicyclo[3.2.0]heptan-7-one, for example, serves as an electrophilic center that is susceptible to nucleophilic attack by Grignard reagents. vulcanchem.com Furthermore, studies on other nitrogen-containing heterocycles have shown that the nature of the nitrogen protecting group is critical; ring-opening of cyclic aminals with Grignard reagents was found to require protection as a sulfonamide. researchgate.net These examples indicate that Grignard-mediated transformations of the 2-azabicyclo[3.2.0]heptane core are plausible but likely require specific substrate activation, such as the presence of a nearby electrophilic center or a suitably protected nitrogen atom, and may be facilitated by transition metal catalysts.

The bicyclo[3.2.0]heptane (BCH) core has been investigated as a "mechanophore," a chemical unit that responds to mechanical force in a controlled manner. nih.govacs.org When integrated into a polymer backbone, the application of force, typically through ultrasonication, can induce a formal retro [2+2] cycloaddition of the cyclobutane (B1203170) ring. nih.govresearchgate.net This process is non-scissile, meaning the ring opens without breaking the main polymer chain. nih.gov

The key findings of these mechanochemical studies are:

Reaction Pathway: The mechanical force stretches the molecule, lowering the activation barrier for the retro [2+2] cycloaddition, which results in the formation of a reactive bis-enone product. nih.gov

Force and Elongation: Computational studies using the CoGEF (Constrained Geometries Simulate External Force) method calculate that the ring-opening transformation occurs with an associated force of approximately 6.01 nN and results in a significant local elongation of over 4 Å. nih.gov

Reversibility: The process is often photochemically reversible. The bis-enone product can regenerate the initial bicyclo[3.2.0]heptane structure upon exposure to visible light, providing a switchable system controlled by mechanical and light stimuli. nih.govacs.org

This mechanochemical activation represents a productive use of mechanical stress, transforming a stable bicyclic unit into a reactive species that can be used in applications like self-healing materials. nih.gov

Transformations of Functional Groups within the Bicyclic Skeleton

Beyond reactions that alter the core structure, the 2-azabicyclo[3.2.0]heptane skeleton serves as a scaffold for a variety of functional group transformations. These reactions allow for the synthesis of a diverse library of derivatives from a common intermediate.

The 2-azabicyclo[3.2.0]heptane core and its derivatives can undergo various oxidation reactions. For example, a related 7-oxo-4-thia-1-azabicyclo[3.2.0]heptane can be oxidized at the sulfur atom to form a sulfone. The presence of hydroxyl groups on the bicyclic skeleton also allows for their oxidation to ketones. researchgate.net In one specific example, the oxidation of (2S,3S,5R)-3-(imidazol-1-ylmethyl)-3-methyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylic acid benzhydryl ester to its corresponding 4,4-dioxo (sulfone) derivative was accomplished using an oxidizing agent in a mixture of ethyl acetate (B1210297) and water. rsc.org

Reduction reactions are commonly employed to modify functional groups on the azabicyclo[3.2.0]heptane framework. A notable example involves the reductive opening of a fused lactone ring. nih.gov In one study, a lactone derivative of the 2-azabicyclo[3.2.0]heptane core was treated with Diisobutylaluminium hydride (DIBAL-H) to afford the corresponding diol in good yield. nih.gov Additionally, catalytic hydrogenation is frequently used, for instance, to remove a benzyl (B1604629) protecting group from the nitrogen atom, as demonstrated in the synthesis of sodium 1-azabicyclo[3.2.0]heptan-3,7-dione-2-carboxylate. google.com

The amenability of the 2-azabicyclo[3.2.0]heptane skeleton to nucleophilic substitution allows for extensive derivatization. The success of these reactions is highly dependent on the nature of the leaving group and the position of substitution.

Activated Leaving Groups: The presence of a good leaving group, such as a tosylate, on the carbon framework facilitates nucleophilic substitution reactions. smolecule.com

Steric Hindrance: Attempts to perform intermolecular substitution reactions on a mesylate derivative of a 2-azabicyclo[3.2.0]heptane were reported to be sluggish or to have failed completely, suggesting that steric hindrance around the reaction center can significantly impede reactivity. nih.gov

Intramolecular vs. Intermolecular: In contrast to the challenging intermolecular reactions, intramolecular nucleophilic substitutions can be more favorable. A successful ring-opening of a fused lactone was achieved via substitution with benzylamine, yielding the corresponding amide in 81% yield. nih.gov The presence of hydroxyl groups also provides a handle for further functionalization through substitution reactions. researchgate.net

Table 1: Selected Functional Group Transformations on the 2-Azabicyclo[3.2.0]heptane Skeleton This is an interactive table. You can sort and filter the data.

Reaction Type Substrate Reagents Product Yield Reference
Reduction N-Boc-lactone fused azabicycloheptane DIBAL-H N-Boc-azabicycloheptane diol 71% nih.gov
Nucleophilic Substitution N-Boc-lactone fused azabicycloheptane Benzylamine N-Boc-azabicycloheptane amide 81% nih.gov
Nucleophilic Substitution N-Boc-hydroxymethyl azabicycloheptane Mesyl Chloride, then NaN3 N-Boc-azidomethyl azabicycloheptane Failed nih.gov
Hydrogenation Benzyl 1-azabicyclo[3.2.0]heptan-3,7-dione-2-carboxylate H₂, 10% Pd/C, NaHCO₃ Sodium 1-azabicyclo[3.2.0]heptan-3,7-dione-2-carboxylate - google.com
Oxidation Thia-azabicycloheptane ester Oxidizing Agent Thia-azabicycloheptane sulfone ester - rsc.org

Future Perspectives in 1s,5s 2 Azabicyclo 3.2.0 Heptane Research

Advancements in Enantioselective and Diastereoselective Synthetic Strategies

The development of stereochemically well-defined molecules is paramount for their application in pharmacology. Future research will focus on refining and discovering new synthetic routes to (1S,5S)-2-Azabicyclo[3.2.0]heptane and its derivatives with high levels of stereocontrol.

Key strategies that are expected to evolve include:

Photochemical [2+2] Cycloadditions: This method is a cornerstone for constructing the bicyclo[3.2.0]heptane core. taltech.eeacs.org Future work will likely focus on developing novel photosensitizers and chiral auxiliaries to improve the enantioselectivity and diastereoselectivity of these reactions, particularly for unactivated olefins. taltech.eeorgsyn.org The use of visible-light-mediated energy transfer catalysis is a promising avenue, as it offers milder reaction conditions compared to harsh UV irradiation. researchgate.net

Metal-Catalyzed Cycloisomerizations: Transition metals like palladium, ruthenium, copper, and iridium have been instrumental in catalyzing the cyclization of enynes and related substrates to form the azabicyclo[3.2.0]heptane skeleton. taltech.eersc.org Advancements are anticipated in the design of new chiral ligands for these metals to achieve higher enantiomeric excesses (ee). taltech.ee For instance, palladium-catalyzed processes using mono-N-protected amino acid (MPAA) ligands have shown promise in controlling diastereoselectivity in related bicyclic systems. nih.govrsc.orgrsc.org

Dearomatization Strategies: The dearomatization of nitroarenes has emerged as a powerful method for constructing 2-azabicyclo[3.2.0]heptane motifs. nih.govrsc.orgrsc.org This approach allows for the conversion of readily available flat, aromatic compounds into complex 3D structures. Future research will likely expand the substrate scope and improve the stereocontrol of these transformations.

Asymmetric [3+2] Cycloadditions: The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with cyclobutenone derivatives provides a direct route to densely substituted 3-azabicyclo[3.2.0]heptanes, a closely related scaffold. researchgate.net Applying similar logic to the synthesis of the 2-azabicyclo isomer using different precursors is a promising area for exploration.

These evolving strategies will make the synthesis of complex, enantiomerically pure this compound derivatives more efficient and accessible, paving the way for broader exploration of their properties.

Development of Novel Derivatization Pathways for Scaffold Diversification

The this compound core serves as a rigid template, or scaffold, upon which diverse chemical functionalities can be built. The ability to easily and predictably modify this scaffold is crucial for its use in drug discovery, particularly in the creation of large compound libraries for screening.

Future efforts in this area will concentrate on:

DNA-Encoded Library Technology (DELT): The 2-azabicyclo[3.2.0]heptane scaffold is increasingly being used in DELT to generate libraries of sp³-rich molecules. nih.govrsc.orgrsc.org These libraries are used to rapidly screen for compounds that bind to specific biological targets. Developing new chemical reactions compatible with the sensitive DNA tags will be essential for incorporating greater structural diversity into these libraries. rsc.org

Introduction of Synthetic Handles: Research is focused on incorporating versatile functional groups onto the bicyclic scaffold during its synthesis. nih.govrsc.org These "handles" (e.g., alkynes, azides, boronic esters) can then be used for subsequent modifications using robust and high-yielding reactions like click chemistry or cross-coupling reactions. This allows for the rapid generation of a wide array of derivatives from a common intermediate.

Late-Stage Functionalization: Developing methods to selectively modify the C-H bonds of the pre-formed azabicyclo[3.2.0]heptane core is a significant goal. Such strategies would allow for the diversification of complex molecules at a late stage in the synthetic sequence, providing efficient access to analogues that would be difficult to prepare otherwise.

The table below summarizes key derivatization approaches and their significance for scaffold diversification.

Derivatization ApproachDescriptionSignificance in Research
DNA-Encoded Library Technology (DELT)Synthesizing large collections of compounds where each molecule is tagged with a unique DNA barcode for identification.Enables rapid and cost-effective screening of millions of compounds for drug discovery. rsc.org
Incorporation of Synthetic HandlesIntroducing reactive functional groups (e.g., alkynes, azides) onto the scaffold for further modification.Allows for modular and efficient creation of diverse derivatives using reliable coupling chemistries. nih.gov
Late-Stage C-H FunctionalizationSelectively converting strong carbon-hydrogen bonds on the core scaffold into other functional groups.Provides a powerful tool for creating structural analogues of complex molecules without needing to restart the synthesis from scratch.

Application in Emerging Fields of Chemical Science

While the primary application of this compound has been in medicinal chemistry, its unique properties are making it an attractive building block in other areas of chemical science.

Emerging applications include:

Novel Antibacterial Agents: The bicyclo[3.2.0]heptane skeleton is a core component of carbapenem (B1253116) and penem (B1263517) antibiotics, such as piperacillin (B28561) and tazobactam. who.int Research is ongoing to create novel analogues based on the 2-azabicyclo[3.2.0]heptane scaffold to combat the growing threat of antibiotic-resistant bacteria. nih.gov

Central Nervous System (CNS) Agents: The rigid structure of the scaffold is ideal for designing ligands that can selectively target receptors in the CNS. For example, the related 3-azabicyclo[3.2.0]heptane substructure is found in Belaperidone, a drug candidate for schizophrenia. orgsyn.orgwhiterose.ac.uk

Bioisosteric Replacement: The defined three-dimensional shape of the scaffold allows it to act as a bioisostere—a substitute for other chemical groups with similar physical or chemical properties that produce broadly similar biological effects. It is being explored as a replacement for piperidine (B6355638) and other cyclic amines to improve physicochemical properties and access new chemical space. whiterose.ac.ukacs.org

Peptidomimetics: As a constrained proline analogue, the scaffold can be incorporated into peptides to restrict their conformation. acs.org This can lead to increased metabolic stability, enhanced binding affinity, and improved selectivity for their biological targets.

Integrated Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental synthesis is revolutionizing how new molecules are designed and discovered. This integrated approach is particularly valuable for understanding and exploiting the properties of rigid scaffolds like this compound.

Future research will increasingly rely on:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are used to investigate reaction mechanisms, predict the stability of intermediates, and understand the origins of stereoselectivity in synthetic reactions. pwr.edu.pl These calculations provide insights that are difficult to obtain through experiments alone, helping chemists to optimize reaction conditions and design better catalysts. electrochemsci.org

Conformational Analysis and Molecular Docking: Computational models can predict the preferred three-dimensional shape of azabicyclo[3.2.0]heptane derivatives and how they might bind to a target protein. nih.gov This allows for the in silico screening of virtual compounds, prioritizing the synthesis of those most likely to be active.

Exit Vector Plot (EVP) Analysis: This computational tool is used to analyze and visualize the three-dimensional shape and substitution patterns of cyclic scaffolds. researchgate.netresearchgate.net By mapping the possible orientations of substituents, EVP analysis helps chemists to design molecules that can explore new regions of chemical space, potentially leading to novel biological activities. whiterose.ac.ukresearchgate.net

Q & A

Q. What are the common synthetic routes for (1S,5S)-2-Azabicyclo[3.2.0]heptane, and what are their key reaction conditions?

Methodological Answer: Synthesis of this compound typically involves multistep protocols starting from chiral precursors. For example:

  • Portoghese’s method (modified): Trans-4-hydroxy-L-proline is functionalized via benzoylation, tosylation, and LiBH4-mediated reduction, followed by cyclization under NaOMe/MeOH conditions .
  • Green synthesis : Improved yields (86%) are achieved using CbzCl protection, NaBH4 reduction, and catalytic hydrogenation with 10% Pd/C .
Step Reagents/ConditionsYieldReference
CyclizationNaOMe, MeOH, reflux86%
ReductionLiBH4, 1,2-dimethoxyethane93%
Deprotection10% Pd/C, H2100%

Q. How is the molecular structure of this compound characterized?

Methodological Answer: Structural elucidation relies on:

  • X-ray crystallography : Resolves absolute stereochemistry and bicyclic geometry (e.g., exo vs. endo configurations) .
  • 2D NMR : Distinguishes between 2-azabicyclo[3.2.0]heptane and larger scaffolds (e.g., 2-azabicyclo[3.2.1]octane) via coupling constants and NOE correlations .
  • DFT calculations : Validates proposed aziridinium intermediates in ring-expansion mechanisms .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments of bicyclic azabicyclo compounds?

Methodological Answer: Misassignments are common due to complex NMR spectra. Strategies include:

  • X-ray crystallography : Corrected the erroneous assignment of endo-(1R,3S,4S)-2-azabicyclo[2.2.1]heptane to exo-(1S,3S,4R) via single-crystal analysis .
  • Comparative NMR : Ring-expanded derivatives (e.g., 2-azabicyclo[3.2.1]octane) show distinct <sup>1</sup>H-NMR splitting patterns vs. smaller scaffolds .
  • Chiral HPLC : Separates pseudo-enantiomers (e.g., (1R,4R,5S)- vs. (1S,4S,5R)-2-azabicyclo[3.2.1]octane) to validate stereochemical outcomes .

Q. What methodologies are effective in analyzing the influence of bicyclic scaffolds on biological activity?

Methodological Answer: Structure-activity relationships (SAR) are assessed via:

  • IC50 profiling : Compare activities of derivatives with varying bicyclic units. For example:

    CompoundBicyclic UnitIC50 (µM)Reference
    [32](1S,3S,4R)-2-azabicyclo[2.2.1]heptane77.57
    [33](1S,4S,5R)-2-azabicyclo[3.2.1]octane6.25
  • Kinetic resolution in biocatalysis : BSADH-mediated biooxidation in water-heptane systems achieves higher enantiomeric purity (e.g., 48 h: 70% activity retention) .

Q. How can enantiomeric purity be optimized during synthesis?

Methodological Answer: Key factors include:

  • Solvent systems : Water-heptane biphasic systems improve enantioselectivity (e.g., 48 h: 92% ee for (-)-(1S,5R)-ketone) vs. aqueous-only conditions .
  • Catalyst choice : Pd/C hydrogenation minimizes racemization during deprotection .
  • Chiral ligands : Pseudo-enantiomeric ligands reverse induction trends but may reduce ee (e.g., 15% drop with tropane analogues) .

Q. What strategies mitigate challenges in olefin functionalization of strained bicyclic systems?

Methodological Answer: Strained 2-azabicyclo[2.2.0]hex-5-ene undergoes:

  • Rhodium-catalyzed hydroboration : Yields borane adducts for Suzuki-Miyaura couplings .
  • Iron-catalyzed hydroazidation : Generates azides for click chemistry .
  • Epoxide hydrogenation : Converts epoxides to 3-oxa-6-azabicyclo[3.2.0]heptane derivatives .

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